molecular formula C18H22ClN5O B2714008 2-[4-(4-chlorobenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine CAS No. 923165-18-8

2-[4-(4-chlorobenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine

Cat. No. B2714008
CAS RN: 923165-18-8
M. Wt: 359.86
InChI Key: WNTSEMFIVFVEPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

The specific chemical reactions involving “2-[4-(4-chlorobenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine” are not detailed in the available literature .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not directly available in the literature .

Scientific Research Applications

Antimicrobial and Anticancer Properties

One area of application is in the development of antimicrobial and anticancer agents. For instance, a study synthesized novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, which were screened for antimicrobial activities. These compounds showed promising results against various test microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2007). Similarly, derivatives with estrogen receptor binding affinity and anti-proliferative activities against human breast cancer cell lines were synthesized, highlighting the compound's potential in cancer research (Parveen et al., 2017).

Lipo-Oxygenase Inhibition

Another study focused on the synthesis of new series of compounds as potential inhibitors of 15-lipo-oxygenase, an enzyme involved in the inflammatory process. This research underscores the compound's utility in developing anti-inflammatory drugs (Asghari et al., 2015).

Hypoglycemic Agents

The compound and its derivatives have also been evaluated as glucokinase activators, demonstrating significant efficacy in lowering glucose levels in mice. This indicates its potential application as a dual-acting hypoglycemic agent, activating both glucokinase and PPARγ, which are targets for diabetes treatment (Song et al., 2011).

Material Science Applications

In the field of material science, derivatives of this compound have been utilized to improve the thermal oxidation stability of polypropylene, showcasing its application in enhancing polymer properties (Ya & Yong, 2001).

Enzyme Inhibitory Activity

Research on pyrimidine derivatives has also uncovered their enzyme inhibitory activities, particularly against soybean 15-lipoxygenase. This enzyme is significant in the biosynthesis of leukotrienes, which are mediators of inflammation, suggesting potential applications in treating inflammatory diseases (Karimian et al., 2015).

Mechanism of Action

The mechanism of action of “2-[4-(4-chlorobenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine” is not explicitly mentioned in the available literature .

Safety and Hazards

The safety and hazards associated with “2-[4-(4-chlorobenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine” are not explicitly mentioned in the available literature .

Future Directions

The future directions for research on “2-[4-(4-chlorobenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine” are not directly available in the literature .

properties

IUPAC Name

(4-chlorophenyl)-[4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN5O/c1-3-20-16-12-13(2)21-18(22-16)24-10-8-23(9-11-24)17(25)14-4-6-15(19)7-5-14/h4-7,12H,3,8-11H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNTSEMFIVFVEPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.